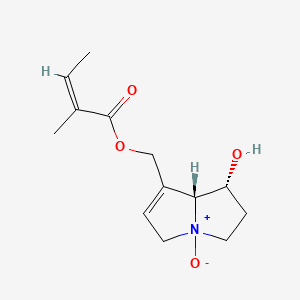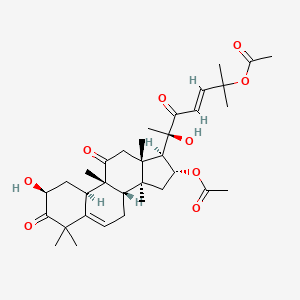![molecular formula C11H17NO2 B1609487 [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine CAS No. 303104-76-9](/img/structure/B1609487.png)
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine
Overview
Description
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine: is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is a derivative of phenoxypropanamine and is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level . The compound may bind to its target, altering its function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
The action, efficacy, and stability of 3-(4-Methoxy-phenoxy)-N-methylpropan-1-amine can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, the presence of other compounds, and temperature
Preparation Methods
The synthesis of [3-(4-Methoxy-phenoxy)-propyl]-methyl-amine involves several chemical strategies. One common method includes the condensation of 1-phenoxy-3-(propylsulfanyl)propan-2-ol with formaldehyde and secondary aliphatic and heterocyclic amines. Another approach involves the use of a novel Schiff base complex derived from the condensation of a new asymmetrical tripodal amine with 2-hydroxy-3-methoxybenzaldehyde . These methods highlight the versatility of synthetic approaches for derivatives of this compound.
Chemical Reactions Analysis
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine undergoes various chemical reactions, demonstrating its reactivity and potential for the synthesis of complex molecules. Some of the key reactions include:
Nucleophilic Substitution: The compound can react with electrophilic reagents such as benzyl bromides to form N-substituted derivatives.
Oxidation and Reduction: The presence of the methoxy group allows for oxidation reactions, while the amine group can undergo reduction reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with aryl halides under the influence of transition metal catalysts to form N-aryl derivatives.
Scientific Research Applications
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine is used in various scientific research applications:
Organic Synthesis: It is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals.
Kinetic Studies: The compound is used in kinetic studies of reactions with secondary alicyclic amines.
Ligand Synthesis: It is involved in the synthesis of N4O3 amine phenol ligands and their lanthanide complexes.
Skin Whitening Agent: It acts as a potent inhibitor of melanin production, potentially used as a skin whitening agent.
Comparison with Similar Compounds
[3-(4-Methoxy-phenoxy)-propyl]-methyl-amine can be compared with other similar compounds such as:
3-(4-Methoxyphenoxy)propan-1-amine: This compound shares a similar structure but lacks the methyl group on the amine.
N-Phenyl-3-(4-methoxyphenoxy)propan-1-amine: This derivative includes a phenyl group attached to the nitrogen atom, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12-8-3-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIVXPJPEPNDIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424702 | |
| Record name | 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303104-76-9 | |
| Record name | 3-(4-Methoxyphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)






![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)





